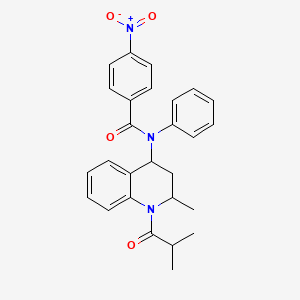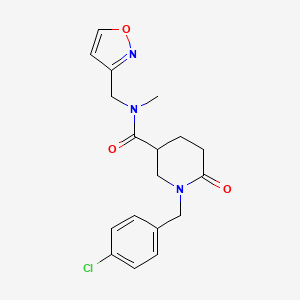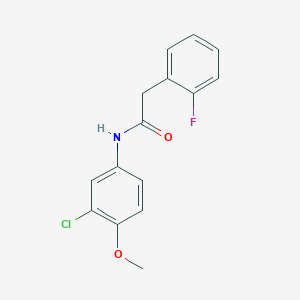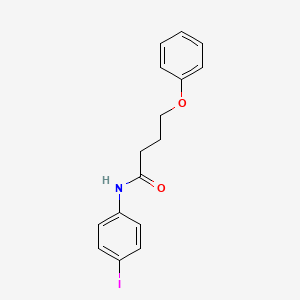![molecular formula C21H29F2N3O2 B5150945 N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
作用机制
BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide binds to the ATP-binding pocket of BTK, thereby inhibiting its activity and downstream signaling. This leads to decreased B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has also been shown to inhibit other downstream signaling pathways, including NF-κB and AKT. These pathways are involved in various cellular processes, including inflammation and apoptosis. N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has also been shown to have minimal effects on T-cells, which may reduce the risk of immunosuppression.
实验室实验的优点和局限性
One major advantage of N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has shown promising results in preclinical studies, making it a potentially effective therapeutic option for B-cell malignancies. However, like all experimental drugs, N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has limitations. Its efficacy and safety in humans have not yet been fully established, and further studies are needed to determine optimal dosing and treatment regimens.
未来方向
There are several potential future directions for the development of N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is its use in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Additionally, N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide may have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which also involve dysregulated B-cell signaling. Further studies are needed to fully explore the potential of N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide in these and other areas.
合成方法
The synthesis of N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the piperazine ring, which is achieved through a reaction between a 2,3-difluorobenzylamine derivative and a cyclopentylpropyl ketone. The resulting intermediate is then further modified to yield the final product.
科学研究应用
N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival.
属性
IUPAC Name |
N-(3-cyclopentylpropyl)-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F2N3O2/c22-17-9-3-8-16(20(17)23)14-26-12-11-25-21(28)18(26)13-19(27)24-10-4-7-15-5-1-2-6-15/h3,8-9,15,18H,1-2,4-7,10-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOOBHXUEJMJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)

![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)

![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)
![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)

![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)

![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)

![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)